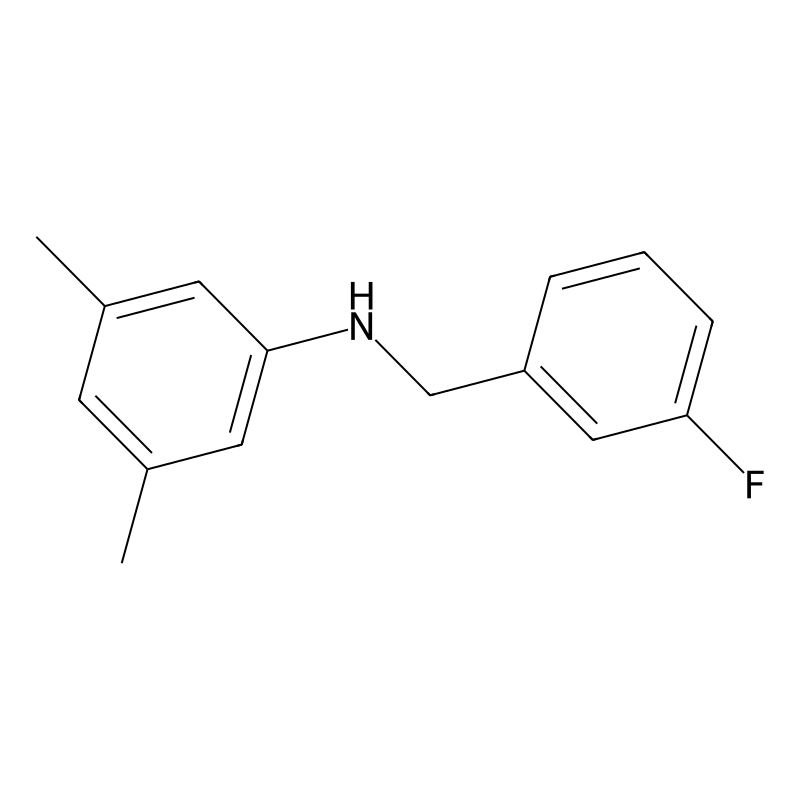

N-(3-Fluorobenzyl)-3,5-dimethylaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(3-Fluorobenzyl)-3,5-dimethylaniline is an organic compound classified as an aniline derivative. It features a fluorobenzyl group attached to the nitrogen atom of a 3,5-dimethylaniline backbone. This compound is notable for its unique structural characteristics, which contribute to its potential applications in various fields, including pharmaceuticals and organic synthesis. Its molecular formula is with a molecular weight of approximately 201.25 g/mol.

- Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

- Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the compound, potentially yielding amines or other reduced products.

- Substitution: The compound can undergo various substitution reactions, including halogenation, nitration, and sulfonation, depending on the specific reagents and conditions employed.

The synthesis of N-(3-Fluorobenzyl)-3,5-dimethylaniline typically involves a nucleophilic substitution reaction between 3-fluorobenzyl chloride and 3,5-dimethylaniline. The reaction is usually conducted in the presence of a base such as sodium hydroxide or potassium carbonate and is performed under reflux conditions in solvents like ethanol or toluene to facilitate product formation.

Industrial Production

In industrial settings, the synthesis may be scaled up using continuous flow reactors and automated systems to optimize yield and purity. This approach allows for consistent quality while accommodating larger production volumes.

N-(3-Fluorobenzyl)-3,5-dimethylaniline has potential applications in:

- Pharmaceutical Development: Due to its unique structure and biological activity, it may serve as a lead compound in drug discovery.

- Organic Synthesis: The compound can be utilized as an intermediate in synthesizing other complex organic molecules.

- Material Science: It may have applications in developing new materials with specific properties due to its chemical structure.

Several compounds share structural similarities with N-(3-Fluorobenzyl)-3,5-dimethylaniline. Below is a comparison highlighting its uniqueness:

| Compound Name | Key Features |

|---|---|

| N-(3-Chlorobenzyl)-3,5-dimethylaniline | Contains chlorine instead of fluorine; different reactivity |

| N-(3-Bromobenzyl)-3,5-dimethylaniline | Contains bromine; alters chemical properties |

| N-(3-Methylbenzyl)-3,5-dimethylaniline | Contains a methyl group; impacts lipophilicity |

| 3-Fluoro-N,N-dimethylaniline | Similar fluorinated structure but lacks benzyl substitution |

Uniqueness

N-(3-Fluorobenzyl)-3,5-dimethylaniline is unique due to the presence of the fluorine atom. This atom can significantly enhance the compound's stability and lipophilicity compared to its chloro and bromo analogs. Additionally, fluorine's ability to form hydrogen bonds may further distinguish it from other similar compounds.